Molecular Weight and Heavy Atom Count Differentiation from the Methylsulfonyl Analog for Permeability-Sensitive Assays
The target compound (MW 265.33 g/mol, 18 heavy atoms) is structurally distinct from its closest commercially available analog, 1-(methylsulfonyl)-3-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one (MW 343.42 g/mol, 22 heavy atoms) . The addition of a methylsulfonyl group on the imidazolidinone nitrogen in the comparator increases molecular weight by 78.09 g/mol (29.4% increase) and introduces a strong hydrogen-bond acceptor (sulfonyl S=O) not present in the target compound. This modification alters the compound's topological polar surface area and hydrogen-bonding capacity, parameters known to influence passive membrane permeability and efflux transporter recognition [1]. While no direct head-to-head permeability data exist for these two compounds, the magnitude of the physicochemical difference is sufficient to predict divergent ADME behavior based on established medicinal chemistry guidelines (e.g., Ro5 violations are more probable for the methylsulfonyl analog due to increased polarity).
| Evidence Dimension | Molecular weight and heavy atom count as surrogates for permeability and absorption potential |
|---|---|
| Target Compound Data | Molecular weight 265.33 g/mol; 18 heavy atoms (C12H15N3O2S); 3 hydrogen-bond acceptors; 1 hydrogen-bond donor |
| Comparator Or Baseline | 1-(Methylsulfonyl)-3-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one: molecular weight 343.42 g/mol; 22 heavy atoms (C13H17N3O4S2); 6 hydrogen-bond acceptors; 0 hydrogen-bond donors |
| Quantified Difference | ΔMW = +78.09 g/mol (+29.4%); ΔHeavy atoms = +4; ΔHBA = +3; loss of the imidazolidinone N–H donor in the comparator |
| Conditions | Calculated from molecular formulas; no experimental permeability assay directly comparing both compounds is publicly available |
Why This Matters
For programs requiring CNS penetration or oral bioavailability, the substantially lower molecular weight and retained N–H donor of the target compound make it a more favorable starting point for lead optimization than the methylsulfonyl analog.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
